2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 7-bromo-3,4-dihydronaphthalen-1(2H)-one with benzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylidene group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Benzylidene-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine substituent.
7-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the benzylidene group.
2-Benzylidene-7-chloro-3,4-dihydronaphthalen-1(2H)-one: Contains a chlorine atom instead of bromine.
Uniqueness
2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both the benzylidene group and the bromine atom
Properties
CAS No. |
116047-27-9 |
---|---|
Molecular Formula |
C17H13BrO |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
2-benzylidene-7-bromo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13BrO/c18-15-9-8-13-6-7-14(17(19)16(13)11-15)10-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI Key |
YCRZFEMZBMBFGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.